molecular formula C9H14NO4- B13118101 Ethyl(tetrahydro-furan-2-carbonyl)-amino-acetate

Ethyl(tetrahydro-furan-2-carbonyl)-amino-acetate

Cat. No.: B13118101
M. Wt: 200.21 g/mol
InChI Key: LBGGGYJGUGHIFP-UHFFFAOYSA-M
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Description

Ethyl(tetrahydro-furan-2-carbonyl)-amino-acetate is an organic compound with the molecular formula C9H15NO4 It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(tetrahydro-furan-2-carbonyl)-amino-acetate can be synthesized through the reaction of tetrahydrofuran-2-carboxylic acid with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl(tetrahydro-furan-2-carbonyl)-amino-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Tetrahydrofuran-2-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran-2-methanol derivatives.

    Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl(tetrahydro-furan-2-carbonyl)-amino-acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl(tetrahydro-furan-2-carbonyl)-amino-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects in the case of medicinal applications.

Comparison with Similar Compounds

Ethyl(tetrahydro-furan-2-carbonyl)-amino-acetate can be compared with other similar compounds, such as:

    Tetrahydrofuran-2-carboxylic acid: A precursor in the synthesis of this compound.

    Ethyl 2-aminobenzoate: Another ester compound with similar reactivity but different applications.

    Tetrahydrofuran-2-methanol: A reduction product of this compound with distinct properties.

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C9H14NO4-

Molecular Weight

200.21 g/mol

IUPAC Name

2-[ethyl(oxolane-2-carbonyl)amino]acetate

InChI

InChI=1S/C9H15NO4/c1-2-10(6-8(11)12)9(13)7-4-3-5-14-7/h7H,2-6H2,1H3,(H,11,12)/p-1

InChI Key

LBGGGYJGUGHIFP-UHFFFAOYSA-M

Canonical SMILES

CCN(CC(=O)[O-])C(=O)C1CCCO1

Origin of Product

United States

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